Thiourea

CH4N2S

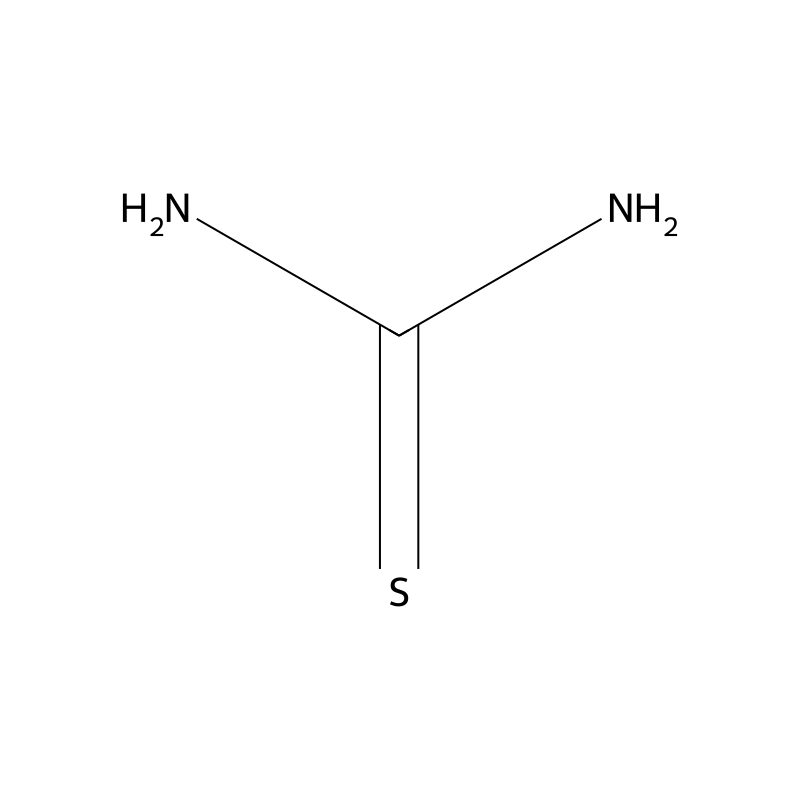

H2NCSNH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH4N2S

H2NCSNH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

10 to 50 mg/mL at 68 °F (NTP, 1992)

In water, 1.42X10+5 mg/L at 25 °C

Soluble in water at 25 °C: 1 part in 11

Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C

Soluble in alcohol; sparingly soluble in ether.

For more Solubility (Complete) data for THIOUREA (6 total), please visit the HSDB record page.

142 mg/mL at 25 °C

Solubility in water: moderate

Synonyms

Canonical SMILES

Agriculture: Mitigating Stress and Enhancing Plant Growth

Research suggests thiourea can improve plant resilience and yield. Studies have shown that exogenous application (applying the compound externally) of thiourea to crops like wheat can:

- Enhance heat stress tolerance: Thiourea may improve photosynthetic activity, leading to better growth under heat stress conditions .

- Increase yield: Application of thiourea at different stages of plant growth has been shown to increase plant height, number of tillers and grains, and overall grain yield .

Thiourea is an organosulfur compound with the chemical formula SC(NH₂)₂. Its structure consists of a carbon atom bonded to a sulfur atom and two amino groups, making it structurally similar to urea, where the oxygen atom is replaced by sulfur. This substitution leads to significant differences in their chemical properties and reactivity. Thiourea is primarily used as a reagent in organic synthesis and is recognized for its versatility in various

- Decomposition: Upon heating above 130 °C, thiourea decomposes into ammonium thiocyanate, which can revert back to thiourea upon cooling .

- Reduction Reactions: It acts as a reducing agent, capable of reducing peroxides to diols. Thiourea also facilitates the reductive workup of ozonolysis reactions to yield carbonyl compounds .

- Nucleophilic Reactions: Thiourea can convert alkyl halides into thiols due to the high nucleophilicity of its sulfur atom. This property allows it to participate in various nucleophilic substitution reactions, forming isothiouronium salts as intermediates .

- Synthesis of Heterocycles: Thiourea serves as a precursor for synthesizing pyrimidine derivatives and aminothiazoles through condensation reactions with β-dicarbonyl compounds and α-haloketones, respectively .

Thiourea exhibits various biological activities, including:

- Antimicrobial Properties: Some studies indicate that thiourea derivatives possess antimicrobial effects, making them potential candidates for pharmaceutical applications .

- Anticancer Activity: Certain thiourea derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential therapeutic applications in oncology .

- Enzyme Inhibition: Thiourea can inhibit specific enzymes, impacting metabolic pathways and offering insights into its role as a biochemical tool .

Thiourea can be synthesized through several methods:

- Direct Reaction with Isothiocyanates: Primary or secondary amines react with isothiocyanates to yield thioureas efficiently .

- Urea-Cyanamide Method: Involves dehydrating urea to form cyanamide, which then reacts with hydrogen sulfide .

- Condensation Reactions: A simple condensation between amines and carbon disulfide in an aqueous medium allows for the synthesis of symmetrical and unsymmetrical thioureas .

- On-Water Synthesis: An environmentally friendly method where (thio)isocyanates react with amines in water, enhancing selectivity and facilitating product isolation .

Thiourea finds applications across various fields:

- Agriculture: Used as a fertilizer and soil conditioner due to its ability to enhance nitrogen availability .

- Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs, including thiobarbituric acid and sulfathiazole .

- Chemical Industry: Utilized in the production of rubber accelerators and dyes, reflecting its importance in industrial chemistry .

Research on thiourea interactions highlights its role in biochemical processes:

- Protein Interactions: Thiourea derivatives can interact with amino acid side chains, potentially leading to new protein cross-linking reagents that could be useful in biochemistry and molecular biology .

- Metal Ion Complexation: Thiourea can form complexes with metal ions, influencing metal sulfide formation and contributing to materials science applications .

Thiourea shares similarities with several compounds but stands out due to its unique sulfur-containing structure. Here are some comparable compounds:

| Compound | Structure | Key Features |

|---|---|---|

| Urea | H₂N−C(=O)−NH₂ | Contains oxygen instead of sulfur; less reactive. |

| Dithiocarbamate | R-N=C(S)-S-R' | Contains two sulfur atoms; used as herbicides. |

| Thioacetamide | CH₃C(S)NH₂ | Similar reactivity but different functional groups. |

| Carbamothioate | R-NH-C(=S)-O | Contains both sulfur and oxygen; used in agricultural applications. |

Thiourea's unique properties stem from its sulfur atom's reactivity, making it a valuable compound in organic synthesis and various industrial applications. Its ability to participate in diverse

Nucleophilic Substitution Reactions in Aqueous Media

Nucleophilic substitution remains the most widely adopted route for thiourea synthesis, leveraging the reactivity of amines with sulfur-containing electrophiles. A breakthrough study demonstrated that urea and Lawesson’s reagent react via a one-step sulfuration process at 75°C for 3.5 hours, achieving a 62.37% yield under optimized conditions (urea:Lawesson’s reagent = 2:1). Fourier transform infrared (FTIR) and X-ray diffraction (XRD) confirmed the product’s thiourea structure, with thermogravimetric analysis (TGA) revealing stability up to 220°C.

Aqueous-phase protocols have gained traction for their environmental and economic benefits. For example, aliphatic primary amines react with carbon disulfide (CS₂) in water to form symmetrical thioureas through a xanthate intermediate, avoiding toxic isothiocyanates. This method produced N,N′-dibutylthiourea in 88% yield at 80°C with a 6.5-minute residence time in continuous-flow systems.

Table 1: Optimal Conditions for Nucleophilic Thiourea Synthesis

| Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Urea + Lawesson’s reagent | Toluene | 75 | 3.5 | 62.37 |

| Benzylamine + CS₂ | H₂O | 80 | 0.11 | 88 |

| Aniline + PhOClS₂O | H₂O | 85 | 12 | 92 |

Continuous-Flow Multicomponent Synthesis Strategies

Continuous-flow (CF) systems enhance reproducibility and scalability for thiourea production. A 2021 study utilized aqueous polysulfide solutions (S₈ + PMDTA) with isocyanides and amines in a T-mixer, achieving 40–90% yields for 15 thiourea derivatives. Key advantages include:

- Reduced side reactions: Homogeneous mixing at 80°C minimized byproducts like thioamides.

- Rapid crystallization: Products precipitated directly from water after acetonitrile removal, simplifying purification.

Mechanistic Insight:

The CF process involves:

- Polysulfide formation: S₈ + base → Sₙ²⁻.

- Nucleophilic attack: Isocyanide + polysulfide → intermediate.

- Amine coupling: Intermediate + amine → thiourea.

Solid-Phase Synthesis Using Lawesson’s Reagent

Lawesson’s reagent (LR, C₁₄H₁₄O₂P₂S₄) enables efficient thionation of solid-supported amides. A 2021 protocol converted Fmoc-protected peptidyl tert-butyl esters to thioamides in toluene at 110°C, followed by TFA cleavage to yield thioureas with >98% purity. LR’s unique dithiophosphine ylide intermediates facilitate selective S/O exchange, particularly for ketones and amides.

Comparative Reactivity (LR vs. P₄S₁₀):

| Substrate | LR Yield (%) | P₄S₁₀ Yield (%) |

|---|---|---|

| Acetophenone | 92 | 78 |

| Benzamide | 89 | 65 |

| Ethyl acetate | 23 | 15 |

Data sourced from Kayukova et al. (2021)

Asymmetric Thiourea Synthesis via Chiral Pool Derivatives

Chiral thioureas are pivotal in asymmetric catalysis, with trans-1,2-diaminocyclohexane (DACH) and binaphthyl derivatives being common scaffolds. Jacobsen’s team developed a DACH-thiourea catalyst that achieved 94% enantiomeric excess (ee) in acyl-Pictet-Spengler reactions. Key strategies include:

- Chiral amine utilization: (R)-Phenethylamine derivatives yield thioureas with axial chirality.

- Dynamic resolution: Racemic norbornane thioureas were separated via chiral HPLC.

Case Study:

A 2020 synthesis of (-)-tylophorinicine analogs employed Schreiner’s thiourea catalyst to induce C–C bond formation with 87% ee, highlighting applications in anticancer drug development.

Thiourea derivatives enable enantioselective transformations through precise hydrogen-bonding interactions that stabilize transition states and preorganize substrates. The dual N–H bonds in thiourea act as hydrogen-bond donors, activating electrophiles such as carbonyl groups or imines while simultaneously orienting nucleophiles. For instance, in the tetrahydropyranylation of alcohols, Schreiner’s thiourea (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) protonates dihydropyran (DHP) to form an oxacarbenium ion, which reacts with alcohols via a Brønsted acid mechanism [2]. This contrasts with traditional hydrogen-bond activation, where thiourea stabilizes anionic intermediates through non-covalent interactions [5].

Substituents on the thiourea backbone critically influence catalytic activity. Electron-withdrawing groups like CF₃ enhance hydrogen-bond donor strength by polarizing the N–H bonds. Infrared spectroscopy and DFT studies reveal that CF₃-substituted diphenylthioureas (4CF-DPTU) favor the trans–trans conformation in solution, enabling two simultaneous hydrogen bonds to substrates [3]. In contrast, unsubstituted diphenylthiourea (0CF-DPTU) adopts a cis–trans conformation, limiting substrate activation. Time-resolved vibrational spectroscopy further shows that hydrogen-bond exchange between thiourea’s N–H groups and carbonyl substrates occurs within picoseconds, with 4CF-DPTU exhibiting faster exchange rates than 0CF-DPTU [3]. This dynamic interaction underpins the superior enantioselectivity of substituted thioureas.

Bifunctional Thiourea Catalysts for Asymmetric Michael Additions

Bifunctional thiourea catalysts integrate hydrogen-bond donation with secondary activation sites, such as tertiary amines, to orchestrate stereoselective bond formations. A landmark example is the cinchona alkaloid-derived thiourea catalyst used in the Michael addition of nitromethane to chalcone [4]. Here, the protonated amine activates the nitromethane nucleophile via deprotonation, while the thiourea moiety hydrogen-bonds to the chalcone carbonyl, aligning the reactants for C–C bond formation.

Density functional theory (DFT) calculations reveal a dual activation pathway where both the thiourea and amine groups participate in transition-state stabilization [4]. The stereoselectivity-determining step involves a six-membered cyclic transition state, with the thiourea’s N–H bond anchoring the electrophile and the amine positioning the nucleophile. This mechanism achieves enantioselectivities exceeding 98% and diastereoselectivities >30:1, consistent with experimental results [4]. Kinetic studies confirm a first-order dependence on catalyst, nucleophile, and electrophile concentrations, underscoring the协同 effect of bifunctional activation.

Cooperative Effects in Multicomponent Reaction Catalysis

Thiourea catalysts excel in asymmetric multicomponent reactions (AMCRs), where they mediate concurrent activation of multiple substrates. For example, in Passerini-type reactions, thiourea derivatives facilitate the coupling of aldehydes, isocyanides, and carboxylic acids by activating both the aldehyde (via hydrogen bonding) and the carboxylic acid (via Brønsted acid catalysis) [1]. This dual activation bypasses the need for metal catalysts, enabling one-pot syntheses of complex molecules under mild conditions.

A key advantage of thiourea in AMCRs is its ability to stabilize zwitterionic intermediates. In a three-component Mannich reaction, thiourea’s hydrogen bonds stabilize the imine electrophile while the amine moiety deprotonates the nucleophile, enabling a concerted mechanism [1]. This cooperative activation reduces reaction steps and enhances atom economy. Recent applications include the synthesis of γ-lactams and spirooxindoles, highlighting thiourea’s versatility in constructing stereochemically dense architectures [1].

Comparison of Urea vs. Thiourea Catalytic Efficiency

While urea and thiourea share structural similarities, thiourea’s sulfur atom confers distinct advantages in catalysis. The table below summarizes key differences:

| Property | Urea | Thiourea |

|---|---|---|

| H-bond donor strength | Moderate (N–H δ⁺ ≈ 0.3) | Strong (N–H δ⁺ ≈ 0.5) [3] |

| Conformational flexibility | Restricted (planar) | Enhanced (non-planar) [3] |

| Solvent interactions | High polarity | Reduced (CF₃ substitution) |

| Catalytic turnover | Lower | Higher [1] |

Thiourea’s stronger hydrogen-bond donor capacity arises from sulfur’s polarizability, which enhances N–H bond polarization. Additionally, thiourea’s non-planar conformation allows simultaneous activation of multiple substrates, whereas urea’s rigidity limits cooperative effects [3]. In Brønsted acid catalysis, thiourea derivatives like 4CF-DPTU outperform urea due to their ability to stabilize oxacarbenium ions and anionic intermediates [2]. However, urea remains preferable in highly polar solvents, where its solubility offsets weaker activation.

Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals

White or off-white crystals or powder; [CAMEO]

Solid

WHITE CRYSTALS OR POWDER.

White or off-white crystals or powder.

Color/Form

White lustrous crystals

Three functional groups - amino, imino, and thiol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes at boiling point

Sublimes in vacuum at 302-320 °F

Heavy Atom Count

Taste

Density

1.405 g/cu cm at 25 °C

1.4 g/cm³

1.405 at 68 °F

LogP

log Kow = -1.08

-1.08

-2.38/-0.95

Odor

Decomposition

Melting Point

176-178 °C

180 °C

182 °C

349-352 °F

UNII

Related CAS

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];

H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

1.41X10-7 mm Hg at 25 °C

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Pregnant mice were injected intravenously with 14C-labelled thiourea. Autoradiography revealed that radioactivity began to accumulate in the thyroid gland of mothers and fetuses after only 5 min and remained higher in this tissue than in any other organ during the entire 4-day observation period. Increased levels of radioactivity were also found in the walls of the large blood vessels, the cortex of the adrenal glands, the mammary glands, liver, lungs, and kidneys.

In rats, [(14)C]thiourea administered intravenously was found to be uniformly distributed in lung, liver, and kidney proteins 24 hr after application.

Thiourea is also absorbed to a lesser degree through the skin. Following dermal application of 2000 mg/kg body weight to rabbits in the form of an aqueous solution (26 mL of a 25% w/v solution), approximately 4% of the applied dose was found in the animals' urine; when applied in solid form, only 0.1% was found in the urine.

For more Absorption, Distribution and Excretion (Complete) data for THIOUREA (9 total), please visit the HSDB record page.

Metabolism Metabolites

When (35)sulfur labelled cmpd was given by ip injection to rats 98% of admin radioactivity appeared in urine within 48 hr after injection. Chromatography of the urine showed that major product was undegraded thiourea, with small quantities of inorganic sulfate (6.2%) & ethereal sulfate (5.9%).

Thiourea, phenylthiourea, and methimidazole perfused into rat liver stimulated the biliary efflux of oxidized glutathione without affecting the excretion of reduced glutathione into either the bile or the caval perfusate. The results are consistent with a model based on S-oxygenation of thiocarbamide to formamide sulfenates catalyzed exclusively by the flavin-containing monooxygenase. The resulting sulfenate is reduced by glutathione, yielding oxidized glutathione and the parent thiocarbamide. Rapid cellular oxidation of glutathione by this mechanism leads to biliary efflux of the disulfide.

Thiourea is oxidized by thyroid gland peroxidase in the presence of iodine or iodide and hydrogen peroxide to form formamidine disulfide (NH2(NH)CSSC(NH)NH2). Formamidine disulfide is unstable and decomposes at pH values above 3.0, forming cyanamide, elementary sulfur, and thiourea. It was shown in vitro and in vivo that both cyanamide and thiourea are inhibitors of thyroid peroxidase (Davidson et al., 1979).

For more Metabolism/Metabolites (Complete) data for THIOUREA (6 total), please visit the HSDB record page.

Wikipedia

Carbon_suboxide

Drug Warnings

Biological Half Life

(14)carbon labeled thiourea was given iv or orally to rats at a low (0.16 mg/kg) or high (160 mg/kg) dose. Following iv admin, the radioactive label was covalently bound to macromolecular fractions such as proteins or peptides. The elimination of thiourea from plasma was greatly delayed following the high iv dose (half-life beta 7.0 hr) as compared with that after the low dose (high-life beta 0.69 hr).

Use Classification

Hazard Classes and Categories -> Carcinogens

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Made by fusing ammonium thiocyanate: R. E. Powers, United States of America patent 2552584; R. E. Powers, J. Mitchell, United States of America patent 2560596 (both 1951 to Koppers); by treating cyanamide with hydrogen sulfide: R. O. Roblin, Jr., United States of America patent 2173067 (1940 to American Cyanamid); W. F. Lewis, United States of America patent 2393917 (1946 to Monsanto); J. van de Kamp, United States of America patent 2357149 (1944 to Merck & Co.).

(1) By heating dry ammonium thiocyanate, extraction with a concentrated solution of ammonium thiocyanate, with subsequent crystallization; (2) action of hydrogen sulfide on cyanamide.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Mining (except Oil and Gas) and support activities

All Other Basic Inorganic Chemical Manufacturing

Thiourea: ACTIVE

Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Traces of thiourea (e.g., in water) can be determined by HPLC (C18 reverse-phase with water as the mobile phase and subsequent ultraviolet detection at 245 nm).

Reaction of thiourea with sodium nitrite in acetic acid solution to give thiocyanate, which gives a red coloration with Fe+3 ions, is ... suitable for the determination of trace amounts. The red coloration is used to determine thiourea photometrically at 450 nm.

The methods include colorimetry, ultraviolet spectrophotometry, direct ultraviolet reflectance spectrometry, atmospheric-pressure chemical ionization mass spectrometry, gas chromatography, high-performance liquid chromatography (HPLC) with ultraviolet detection, reversed-phase HPLC with ultraviolet detection, periodate titration, potentiometric titration with an ion-selective electrode, anodic and cathodic stripping voltammetry, cathodic polarization potentiometry, chemiluminescence spectroscopy, flow-injection amperometry, flow-injection fluorimetry, micellar electrokinetic capillary chromatography and atomic absorption spectrometry.

For more Analytic Laboratory Methods (Complete) data for THIOUREA (9 total), please visit the HSDB record page.

Storage Conditions

Thiourea is packed in polyethylene bags (less than or equal to 50 kg) or in folding containers (less than or equal to 1500 kg). Bags and containers must be kept tightly closed, and in a cool, dry place. The contents must be protected from the action of light.

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired. ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In our previous investigation, which focused on two-stage carcinogenicity in the thyroid, rats were administered N-bis(2-hydroxypropyl)nitrosamine (DHPN), followed by thiourea (TU) over an experimental period of 19 weeks. Simultaneous treatment with a high level of vitamin A (VA) enhanced the induction of proliferative lesions that originated from the thyroidal follicular epithelium. To examine whether hormone synthesis in the thyroid could be inhibited by simultaneous treatment with a large amount of VA and TU, all of the rats were initially given a single subcutaneous injection of 2,800 mg DHPN/kg followed by a supply of 0% TU + 0% VA (DHPN only, control group), 0.2% TU in their drinking water (DHPN/TU group), 0.1% VA in their diet (DHPN/VA group), or 0.2% TU + 0.1% VA (DHPN/TU + VA group) during an experimental period of 4 weeks. Results obtained indicate that the iodine uptake and organification, namely iodination of tyrosine residue in thyroglobulin, of the thyroid, were significantly decreased in the DHPN/TU group compared to the DHPN control group. The variation in these values was attributable to the inhibitory effect of TU upon thyroid hormone synthesis. Results obtained from the DHPN/TU + VA and DHPN/TU groups were comparable. Therefore, the possibility that modification of hormone synthesis contributes to the enhancing effect of simultaneous treatment with a large amount of VA on thyroidal tumor induction by TU is considered to be very minimal.

Time course changes in serum TSH and quantitative data for thyroid proliferative lesions in male F344 rats administered N-bis(2-hydroxypropyl)nitrosamine (DHPN: 2000 mg/kg body weight, single s.c. injection) followed by 0.1% thiourea (TU), were assessed at weeks 1, 2, 4, 8, 12 and 16 of treatment. The serum T4 level in the TU group was markedly decreased at week 1 and remained significantly lowered throughout the experiment. Serum TSH levels, in contrast, were elevated up to a peak at around week 4 with a return to the normal range at week 12. Thyroid weights in the TU group were increased significantly in a treatment period-dependent manner. Histopathologically, marked hypertrophy of thyroid follicular cells occurred at the early stage of TU treatment. Proliferative lesions, such as hyperplasia and adenomas, occurred from weeks 2 and 4, respectively, and increased with the later treatment period. The cell proliferative activity of follicular cells, assessed by BrdU incorporation, was high until week 2, but then returned to normal. The initially appearing hyperplasias and adenomas were characterized by marked proliferation but this also greatly decreased at later stages when TSH was no longer elevated. The results of our study thus suggest that a high serum TSH level plays an important role in the early phase of thyroid tumorigenesis and 8 weeks treatment with test substances is sufficient for detection of thyroid tumor promoter potential in two-stage thyroid carcinogenesis models.

To evaluate the effects of phenobarbital (PB) and thiourea (TU), alone or in combination, on proliferative lesions of the liver, thyroid and lung, male F344 rats initiated with 2000 mg/kg body weight N-bis(2-hydroxypropyl) nitrosamine (DHPN) were given diet and/or drinking water containing 0% PB/TU (group 1), 1000 ppm PB (group 2), 0.1% TU (group 3) and 500 ppm PB and 0.05% TU (group 4), from weeks 2 to 20 for 19 weeks. Group 4 showed remarkable increases in the number of hepatocellular altered foci per animal, the values being superior to the averages of groups 2 and 3. The number of thyroid proliferative lesions per animal was highest in group 3 and lowest in group 2. Lung proliferative lesions were induced in all groups, but no modifying influence on their development was evident in the combined group. The present results indicate that combined administration of PB and TU exerts synergistic enhancing effects on hepatocarcinogenesis.

For more Interactions (Complete) data for THIOUREA (24 total), please visit the HSDB record page.